Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate

Descripción

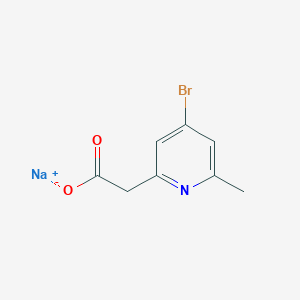

Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate is a sodium salt derivative of 2-(4-bromo-6-methylpyridin-2-yl)acetic acid. Its molecular formula is C₈H₇BrNNaO₂, with a molecular weight of 252.04 g/mol and a purity of 95% . The compound features a pyridine ring substituted with a bromine atom at the 4-position and a methyl group at the 6-position, conjugated to a sodium acetate moiety. This structure confers unique physicochemical properties, including enhanced water solubility due to the ionic sodium carboxylate group, making it advantageous for applications in pharmaceuticals, agrochemicals, and materials science .

Propiedades

IUPAC Name |

sodium;2-(4-bromo-6-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.Na/c1-5-2-6(9)3-7(10-5)4-8(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTWODGKDOWWBT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CC(=O)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrNNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138117-88-9 | |

| Record name | sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate typically involves the reaction of 4-bromo-6-methylpyridine with sodium acetate under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues from the Same Chemical Family

2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid (Similarity Score: 0.98)

- Molecular Formula: C₈H₈BrNO₂

- Key Differences : Lacks the sodium ion, resulting in reduced solubility in polar solvents. The carboxylic acid form is less stable under basic conditions compared to the sodium salt .

- Applications : Primarily used as a precursor for synthesizing the sodium salt.

2-(4,5-Dibromopyridin-2-yl)acetic Acid (Similarity Score: 0.89)

- Molecular Formula: C₇H₅Br₂NO₂

- Key Differences: Contains an additional bromine at the 5-position on the pyridine ring, increasing molecular weight (295.93 g/mol) and steric hindrance. This substitution reduces reactivity in nucleophilic aromatic substitution compared to the monosubstituted analogue .

Sodium 2-(6-cyclobutylpyridin-2-yl)acetate

- Molecular Formula : C₁₁H₁₄NNaO₂

- Key Differences : Replaces the bromine and methyl groups with a cyclobutyl substituent, lowering molecular weight (215.23 g/mol ) and altering lipophilicity. The bulky cyclobutyl group may hinder interactions in biological systems compared to the smaller bromine and methyl groups .

Functional Analogues with Modified Backbones

Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] Acetate

- Structure : Features an imidazole core with bromophenyl and phenyl substituents, linked to an ethyl ester group.

- Key Differences : The imidazole ring introduces aromatic heterocyclic properties, while the ethyl ester reduces solubility in aqueous media compared to the sodium carboxylate. This compound is typically used as a kinase inhibitor precursor .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio] Acetate

- Structure : Contains a pyrimidine ring with methyl and thietanyloxy substituents, coupled to a thioacetate ethyl ester.

Actividad Biológica

Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate is a chemical compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C₈H₈BrNNaO₂ and a molecular weight of 236.06 g/mol, features a sodium ion bonded to an acetate group, linked to a pyridine ring substituted with a bromine atom and a methyl group. The unique structure of this compound suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar pyridine derivatives have shown the ability to inhibit key enzymes involved in biochemical pathways. This inhibition can affect processes such as collagen expression and fibrosis development.

- Metal Ion Interaction : The compound acts as a ligand, potentially binding to metal ions, which can modulate enzymatic activities and influence various signaling pathways.

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .

Antimicrobial Activity

A study examining the antibacterial and antifungal activities of related pyridine derivatives found that several exhibited significant inhibitory effects against common pathogens. For instance:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| This compound | TBD | TBD |

The specific MIC values for this compound are yet to be established but are anticipated based on structural similarities with known active compounds .

Study on Antifibrotic Activity

Research has indicated that certain pyridine derivatives can exhibit anti-fibrotic properties by inhibiting collagen synthesis and hydroxyproline content in vitro. These findings suggest potential therapeutic applications for this compound in conditions characterized by excessive fibrosis, such as idiopathic pulmonary fibrosis .

Drug Discovery Insights

Recent advances in drug discovery have highlighted the importance of brominated pyridine derivatives in targeting epigenetic regulators like BRD4. These compounds have shown promise in inhibiting cell proliferation in cancer models, indicating that this compound could be explored for similar applications .

Q & A

Q. What are the established synthetic routes for Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate, and what reaction conditions are critical for high yields?

The compound is synthesized via bromination and esterification steps. A common method involves brominating 4-pyridylacetic acid derivatives using agents like N-bromosuccinimide (NBS) with catalysts such as azobisisobutyronitrile (AIBN) under reflux. Subsequent esterification with ethanol or sodium hydroxide yields the sodium salt. Key parameters include temperature control (reflux conditions), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize side products . Industrial-scale synthesis may employ continuous flow reactors for improved efficiency and yield consistency .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : To confirm the pyridinyl and acetate group positions (e.g., NMR: δ 2.3 ppm for methyl groups, δ 7.5–8.5 ppm for aromatic protons) .

- HPLC : For purity assessment, using reverse-phase columns and UV detection at 254 nm .

- Mass spectrometry : To verify molecular weight (252.04 g/mol) and fragmentation patterns .

- Elemental analysis : To validate Br and Na content .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Molecular formula : .

- Solubility : High solubility in polar solvents (water, DMSO) due to the sodium carboxylate group; limited solubility in non-polar solvents .

- Stability : Hygroscopic; requires storage in inert atmospheres to prevent hydrolysis .

- Thermal properties : Decomposes above 200°C, necessitating low-temperature reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the bromination step?

Low yields often arise from incomplete bromination or competing side reactions. Strategies include:

- Catalyst screening : Alternatives to AIBN, such as benzoyl peroxide, may improve selectivity .

- Solvent optimization : Using DMF instead of THF enhances bromine solubility and reaction kinetics .

- In-situ monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation and adjust reaction time dynamically .

- Post-reaction purification : Column chromatography or recrystallization removes unreacted starting materials .

Q. What methodologies are recommended for evaluating the compound’s biological activity in target-based assays?

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cellular uptake studies : Radiolabel the compound with or use fluorescent tags to monitor intracellular localization .

- Docking simulations : Compare structural analogs (e.g., ethyl 2-(6-bromopyridin-2-yl)acetate) to predict binding affinity to target proteins .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies:

- Standardize protocols : Use validated cell lines (e.g., HEK293 or HeLa) and control compounds .

- Impurity profiling : Characterize batches via LC-MS to rule out contaminants (e.g., unreacted brominated intermediates) .

- Dose-response curves : Establish EC/IC values across multiple replicates to confirm reproducibility .

Q. What structural analogs of this compound have been studied, and how do their properties compare?

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- HPLC-MS/MS : Identify trace impurities (e.g., de-brominated byproducts) with tandem mass spectrometry .

- Ion chromatography : Detect residual sodium counterions or halide salts .

- Stability studies : Accelerated degradation under heat/light to predict long-term impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.